molecular formula C16H13N5O2S B12046723 4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-12-1

4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12046723
CAS No.: 478256-12-1
M. Wt: 339.4 g/mol
InChI Key: VYVJHMRECOROOI-LICLKQGHSA-N
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Description

4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-nitrobenzaldehyde with 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. The general reaction scheme is as follows:

4-nitrobenzaldehyde+4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiolThis compound\text{4-nitrobenzaldehyde} + \text{4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol} \rightarrow \text{this compound} 4-nitrobenzaldehyde+4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-((4-aminobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol.

Scientific Research Applications

Antibacterial and Antifungal Properties

Research indicates that compounds within the triazole class, including 4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol, exhibit notable antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : Studies show effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus, often outperforming conventional antibiotics in certain assays .
  • Antifungal Activity : In silico studies have identified promising antifungal activity among derivatives of this compound, suggesting potential for development into therapeutic agents .

Pharmacological Applications

The pharmacological potential of this compound has been extensively studied through various methodologies:

In Silico Studies

In silico modeling has been employed to evaluate the toxicity and pharmacokinetic properties of its derivatives. Results indicate that many derivatives fall within low-toxicity classifications while retaining significant biological activity .

Molecular Docking Studies

Molecular docking studies have demonstrated that this compound can effectively bind to enzymes involved in bacterial cell wall synthesis. This interaction suggests mechanisms for inhibiting bacterial growth and offers insights into drug design strategies .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated its effectiveness against multidrug-resistant bacterial strains in vitro, indicating potential as an alternative therapeutic agent .
  • Toxicity Profile : In silico assessments revealed that derivatives exhibit low toxicity with favorable pharmacokinetic profiles .
  • Mechanism of Action : Research into the binding affinities of this compound suggests it could serve as a lead compound for developing new antibiotics targeting resistant bacteria .

Mechanism of Action

The mechanism of action of 4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of essential enzymes in microbial cells. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Nitrobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-((4-Nitrobenzylidene)amino)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Biological Activity

4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family. Its structure features a triazole ring with a nitrobenzylidene amino group and a m-tolyl group, along with a thiol functional group. This unique combination of functional groups enhances its biological activity, particularly in antimicrobial and antioxidant applications.

Biological Activity Overview

Research indicates that compounds within the triazole class exhibit significant biological activities, particularly as antibacterial and antifungal agents. The presence of the thiol group in this compound is believed to contribute to its antioxidant properties.

Antimicrobial Activity

Several studies have demonstrated the effectiveness of this compound against various bacterial strains. For instance:

  • Escherichia coli
  • Staphylococcus aureus

These bacteria are commonly tested due to their relevance in clinical infections. The compound has been shown to outperform conventional antibiotics in certain scenarios, making it a candidate for further development in antimicrobial therapies .

Antifungal Properties

The antifungal potential of this compound has also been explored. A study focusing on similar triazole derivatives reported significant antifungal activity against strains such as:

  • Aspergillus flavus
  • Mucor species
  • Aspergillus niger
  • Aspergillus fumigatus

The structural characteristics of triazoles contribute to their ability to inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis .

Molecular docking studies have revealed that this compound effectively binds to critical enzymes involved in bacterial and fungal metabolism. This binding inhibits essential processes such as cell wall synthesis and DNA replication, leading to microbial cell death. The specific interactions at the molecular level provide insights into how this compound exerts its biological effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
4-Amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiolContains a fluorine substituentEnhanced antibacterial activity
5-Methyl-4H-1,2,4-triazole-3-thiolSimple methyl substitutionModerate antibacterial properties
3-Thiosemicarbazide derivativesRelated thio compoundsAntiviral and anticancer properties

The distinct combination of a nitro group and thiol functionality within the triazole framework enhances the biological activity of this compound compared to these similar compounds .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the pharmacological potential of derivatives based on this compound. For example:

  • Antifungal Evaluation : A series of derivatives were synthesized and tested against multiple fungal strains. Results indicated that certain modifications significantly enhanced antifungal activity.
  • Pharmacokinetic Studies : Preliminary assessments suggest that derivatives exhibit low toxicity with promising pharmacokinetic profiles. However, there are concerns regarding mutagenic properties that necessitate further investigation .

Properties

CAS No.

478256-12-1

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

IUPAC Name

3-(3-methylphenyl)-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13N5O2S/c1-11-3-2-4-13(9-11)15-18-19-16(24)20(15)17-10-12-5-7-14(8-6-12)21(22)23/h2-10H,1H3,(H,19,24)/b17-10+

InChI Key

VYVJHMRECOROOI-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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